![molecular formula C21H33N3O3 B6012232 2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)
2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol is a chemical compound used in scientific research for its potential therapeutic properties. The compound is commonly referred to as BDBPE or BDBP-E and is a member of the piperazine family of compounds.
Wirkmechanismus
The exact mechanism of action of BDBPE is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The compound may also modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
BDBPE has been shown to increase levels of serotonin in the brain and to decrease levels of the stress hormone cortisol. The compound has also been shown to increase neurogenesis in the hippocampus, a region of the brain involved in learning and memory. BDBPE has been found to have minimal side effects and is generally well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BDBPE has several advantages for use in lab experiments. The compound has a high affinity for the 5-HT1A receptor and is highly selective for this receptor. BDBPE is also relatively easy to synthesize and is stable under a variety of conditions. However, BDBPE has limitations as well. The compound has a short half-life in vivo and may require multiple administrations to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on BDBPE. One area of interest is the potential use of BDBPE in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosing and administration schedule for BDBPE in these conditions. Another area of interest is the potential use of BDBPE in the treatment of drug addiction and alcoholism. Studies are needed to determine the efficacy of BDBPE in reducing drug-seeking behavior and relapse in animal models and human clinical trials. Finally, further research is needed to fully understand the mechanism of action of BDBPE and to identify potential new targets for therapeutic intervention.
Synthesemethoden
The synthesis of BDBPE involves the reaction of 4-(1,3-benzodioxol-5-yl)piperidine with 1-isopropyl-2-(2-chloroethyl)piperazine. The resulting compound is then reacted with ethanol to produce BDBPE. The synthesis method has been optimized to produce high yields of pure BDBPE.
Wissenschaftliche Forschungsanwendungen
BDBPE has been studied for its potential therapeutic properties in a variety of scientific research applications. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. BDBPE has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
2-[4-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-16(2)24-11-10-23(14-19(24)7-12-25)17-5-8-22(9-6-17)18-3-4-20-21(13-18)27-15-26-20/h3-4,13,16-17,19,25H,5-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGJDCODOHOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)C2CCN(CC2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(1,3-Benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.